WEE1-IN-2

Description

Role of Wee1 Kinase in Cell Cycle Checkpoint Control

Wee1 kinase is recognized as a principal gatekeeper for both the G2/M and S-phase checkpoints, playing a crucial role in cell cycle regulation. mdpi.com

Wee1 negatively regulates the G2/M transition by acting on the Cyclin B-CDK1 complex, also known as the mitosis-promoting factor (MPF). mdpi.comwikipedia.orgmdpi.comwikipedia.org Specifically, Wee1 phosphorylates CDK1 (also known as Cdc2) on its tyrosine 15 (Tyr15) residue within the ATP-binding site of its catalytic subunit. mdpi.comwikipedia.orgnih.govaacrjournals.org This phosphorylation inactivates CDK1, preventing its activation and thus delaying entry into mitosis. mdpi.commdpi.comwikipedia.orgnih.govaacrjournals.orgpatsnap.comcellsignal.comijbs.com This mechanism ensures that cells have sufficient time to repair damaged DNA before initiating cell division, thereby preserving genome integrity. mdpi.commdpi.comwikipedia.orgaacrjournals.org The activity of Wee1 is tightly regulated during the cell cycle, being highly active during interphase and down-regulated by extensive phosphorylation at M-phase. molbiolcell.org

Beyond its well-established role in the G2/M checkpoint, Wee1's involvement in the S-phase has been more recently elucidated. mdpi.comoup.com During S-phase, Wee1 acts on CDK2 to stabilize the replication machinery, preventing unscheduled replication origins and the potential for abnormal structures that could lead to genomic instability. mdpi.comresearchgate.netbiorxiv.orgnih.gov Wee1's activity guards against nascent DNA degradation at stalled replication forks by suppressing CDK2 activity. nih.gov This suppression is critical for protecting the stability of stalled replication forks, a function distinct from its role in safeguarding DNA replication initiation. nih.govnih.gov Wee1-deficient cells exhibit a decrease in replication fork speed and an amplification of the DNA damage response (DDR) when replication is challenged, indicating its protective role. nih.gov

Wee1 Kinase's Essential Role in DNA Damage Response Pathways

Wee1 kinase is an integral component of the DNA damage response (DDR) pathways, which are complex enzymatic machineries developed by cells to repair DNA lesions and maintain genomic integrity. mdpi.com In response to DNA damage, such as double-stranded DNA breaks (DSBs) or replication stress, Wee1 acts as a critical effector of cell cycle checkpoints, particularly the G2/M checkpoint. mdpi.comwikipedia.orgaacrjournals.orgcellsignal.comijbs.comnih.govscispace.comjcancer.org The activation of sensory kinases like ATM (ataxia telangiectasia mutated) and ATR (ATM- and Rad3-related) in response to DNA damage relays signals that ultimately lead to the inactivation of the Cyclin B-CDK1 complex, partly through the activation of Wee1. wikipedia.orgaacrjournals.orgcellsignal.comscispace.com This coordinated action ensures cell cycle arrest, providing crucial time for DNA repair before cells enter mitosis. mdpi.comwikipedia.orgaacrjournals.orgijbs.comnih.govscispace.com

Therapeutic Rationale for Wee1 Kinase Inhibition in Research

The essential role of Wee1 in cell cycle checkpoints and DNA damage response pathways provides a strong therapeutic rationale for its inhibition, particularly in cancer research. mdpi.comaacrjournals.orgpatsnap.comscispace.commdpi.comnih.gov Many cancer cells exhibit defects in other cell cycle checkpoints, such as the G1 checkpoint (e.g., due to p53 mutations), making them heavily reliant on the G2/M checkpoint for survival and DNA repair. mdpi.comaacrjournals.orgpatsnap.comscispace.comnih.gov By inhibiting Wee1, researchers aim to exploit this vulnerability, forcing cancer cells with damaged or unreplicated DNA to prematurely enter mitosis. mdpi.comresearchgate.netpatsnap.com This premature entry into mitosis with compromised DNA leads to catastrophic mitotic events, genomic instability, and ultimately, cell death, a process known as mitotic catastrophe. mdpi.comresearchgate.netresearchgate.netmdpi.compatsnap.comjcancer.orgspringermedizin.deresearchgate.net

Wee1 inhibitors are being investigated as a promising class of targeted cancer therapies, especially in tumors that exhibit high levels of genomic instability or defects in DNA repair pathways, such as BRCA-mutated tumors. patsnap.comnih.gov Preclinical and clinical studies have shown encouraging antitumor effects, particularly when Wee1 inhibitors are combined with other DNA-damaging agents, such as chemotherapy or PARP inhibitors. aacrjournals.orgpatsnap.comnih.govscispace.commdpi.comnih.govspringermedizin.deresearchgate.net This combination strategy enhances the cytotoxicity of DNA-damaging treatments by preventing cells from repairing damage and pushing them into lethal mitotic progression. mdpi.comresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

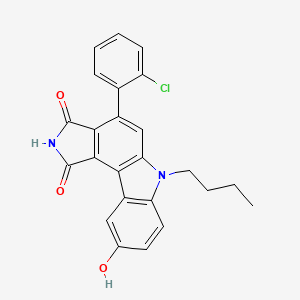

6-butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3/c1-2-3-10-27-18-9-8-13(28)11-16(18)20-19(27)12-15(14-6-4-5-7-17(14)25)21-22(20)24(30)26-23(21)29/h4-9,11-12,28H,2-3,10H2,1H3,(H,26,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSZACLAFZWCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Functional Characterization of Wee1 Inhibitor Ii

Mechanism of Action and Kinase Targeting

Wee1 Inhibitor II is a potent and selective small-molecule inhibitor of Wee1 kinase, a key regulator of the cell cycle. scbt.com Its mechanism of action is centered on the direct inhibition of Wee1's enzymatic activity, which has significant downstream consequences for cell cycle progression and integrity.

Wee1 Inhibitor II functions as an ATP-competitive inhibitor, directly targeting the ATP-binding pocket of the Wee1 kinase. scbt.comacs.org This mode of inhibition prevents the binding of ATP, which is essential for the kinase to transfer a phosphate (B84403) group to its substrates. acs.org By occupying this site, the inhibitor effectively blocks the catalytic function of Wee1. scbt.com The unique binding affinity of Wee1 Inhibitor II allows it to selectively target Wee1, leading to a disruption in the phosphorylation of key cellular proteins that regulate the cell cycle. scbt.com

Research on various Wee1 inhibitors has elucidated the specifics of this interaction. For instance, the pyrazolopyrimidine core is a common scaffold in many Wee1 inhibitors, which binds to key residues within the ATP-binding pocket, such as Cys379, Asn376, and Phe433. acs.org This targeted binding ensures high potency and selectivity for Wee1 kinase. acs.org

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| Wee1 Inhibitor II | Potent (specific value not publicly disclosed) | ATP-competitive |

| PD0166285 | 24 | ATP-competitive |

| AZD1775 (Adavosertib) | 5.2 | ATP-competitive |

| ZN-c3 (Azenosertib) | 3.9 | ATP-competitive |

| WEE1-IN-5 | 0.8 | Not specified |

The primary and most critical downstream effect of Wee1 inhibition is the modulation of Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (Cdc2). nih.govwikipedia.orgcreative-diagnostics.com Wee1 is a tyrosine kinase that negatively regulates the G2/M transition by phosphorylating the tyrosine 15 (Tyr15) residue on CDK1. nih.gov This inhibitory phosphorylation keeps the CDK1/cyclin B complex (also known as Mitosis-Promoting Factor or MPF) in an inactive state, preventing premature entry into mitosis. nih.gov

By inhibiting Wee1, Wee1 Inhibitor II prevents this inhibitory phosphorylation of CDK1. patsnap.com This leads to a significant reduction in phospho-CDK1 (Tyr15) and a subsequent accumulation of the active CDK1-cyclin B1 complex. nih.gov The activation of CDK1 is a key event that triggers the cascade of events leading to the onset of mitosis. nih.gov

The regulation of CDK1 activity is a finely tuned process involving a balance between the activity of Wee1 kinase and Cdc25 phosphatases. creative-diagnostics.com While Wee1 adds the inhibitory phosphate group to CDK1, Cdc25 phosphatases remove it, thereby activating CDK1. creative-diagnostics.com Wee1 inhibition tips this balance in favor of the active form of CDK1. creative-diagnostics.com Additionally, the checkpoint kinase 1 (Chk1) can phosphorylate and activate Wee1 in response to DNA damage, further highlighting the interconnectedness of these regulatory pathways. nih.gov

| Downstream Target | Effect of Wee1 Inhibition | Functional Consequence |

|---|---|---|

| CDK1 (Cdc2) | Decreased inhibitory phosphorylation at Tyr15 | Activation of CDK1/cyclin B complex |

| CDK2 | Decreased inhibitory phosphorylation | Activation of CDK2, potentially leading to aberrant DNA replication |

| Cdc25 phosphatases | Activity unopposed by Wee1 | Promotion of CDK1 activation |

Impact on Cell Cycle Progression and DNA Integrity

The inhibition of Wee1 kinase by Wee1 Inhibitor II has profound effects on the regulation of the cell cycle, particularly at the G2/M checkpoint, and can significantly impact the integrity of the cell's DNA.

The G2/M checkpoint is a critical surveillance mechanism that prevents cells from entering mitosis (M phase) with damaged or incompletely replicated DNA. nih.govpatsnap.com This checkpoint ensures genomic stability by providing time for DNA repair. nih.gov Wee1 is a central gatekeeper of the G2/M checkpoint. nih.govnih.gov In response to DNA damage, Wee1 is activated and inhibits CDK1, thereby arresting the cell cycle in the G2 phase. nih.gov

Wee1 Inhibitor II abrogates this crucial checkpoint. nih.govpatsnap.comaacrjournals.org By inhibiting Wee1, the inhibitor prevents the cell from arresting in G2, even in the presence of DNA damage. patsnap.comfrontiersin.org This forced progression through the G2/M checkpoint is a hallmark of Wee1 inhibition. researchgate.net In many cancer cells, the G1 checkpoint is often defective (e.g., due to p53 mutations), making them highly reliant on the G2/M checkpoint for DNA repair and survival. nih.govfrontiersin.org By overriding the G2/M checkpoint, Wee1 inhibitors can selectively target these vulnerable cancer cells. frontiersin.org

A direct consequence of abrogating the G2/M checkpoint is the induction of premature mitotic entry. nih.govwikipedia.orgcreative-diagnostics.com By preventing the inhibitory phosphorylation of CDK1, Wee1 Inhibitor II causes a rapid activation of the CDK1/cyclin B complex, driving the cell into mitosis regardless of its readiness. nih.govpatsnap.comaacrjournals.org This forced entry into mitosis, often with unreplicated or damaged DNA, can lead to a catastrophic cellular event known as mitotic catastrophe. nih.govnih.govfrontiersin.org

In research models, treatment with Wee1 inhibitors has been shown to cause cells to bypass the G2 arrest and prematurely enter mitosis. researchgate.netnih.gov This is often visualized by an increase in the mitotic index and the appearance of cells with condensed chromosomes. researchgate.netnih.gov The premature entry into mitosis with compromised DNA integrity often results in severe chromosomal abnormalities, leading to cell death. nih.govfrontiersin.org This mechanism is a key therapeutic strategy being explored for Wee1 inhibitors in cancer research. nih.govpatsnap.com

Cellular and Molecular Effects of Wee1 Inhibitor Ii in Preclinical Research

Induction of Mitotic Catastrophe and Programmed Cell Death

The primary mechanism of action for Wee1 inhibitors involves forcing cells with damaged DNA to prematurely enter mitosis, a process that culminates in cell death through two principal pathways: mitotic catastrophe and apoptosis.

Mitotic Catastrophe as a Consequence of Wee1 Inhibitor II Treatment

Wee1 kinase is a crucial gatekeeper of the G2/M cell cycle checkpoint, preventing entry into mitosis by catalyzing the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1). patsnap.compatsnap.comnih.gov By blocking Wee1 activity, Wee1 Inhibitor II prevents this inhibitory phosphorylation, leading to unscheduled activation of the CDK1/cyclin B1 complex. researchgate.netnih.gov This forces cells to bypass the G2/M checkpoint and enter mitosis prematurely, even in the presence of unrepaired DNA damage. patsnap.comresearchgate.netaacrjournals.orgfrontiersin.org

This forced mitotic entry with a compromised genome leads to a lethal cellular event known as mitotic catastrophe. aacrjournals.orgfrontiersin.org This process is characterized by aberrant chromosome segregation, catastrophic chromosomal fragmentation, and the formation of multi-micronucleated cells. patsnap.comnih.gov Ultimately, mitotic catastrophe is a major mode of tumor cell death following treatment with Wee1 inhibitors. frontiersin.org Preclinical studies have demonstrated that treatment with a Wee1 inhibitor promotes morphological features of mitotic catastrophe, such as centromere fragmentation. nih.gov This mechanism is particularly effective in cancer cells that often have a defective G1 checkpoint (commonly due to p53 mutations) and are therefore heavily reliant on the G2 checkpoint for DNA repair and survival. patsnap.comaacrjournals.orgfrontiersin.org

| Finding | Description | Cell Lines Studied | References |

|---|---|---|---|

| Premature Mitotic Entry | Inhibition of Wee1 leads to premature activation of CDK1, forcing cells to enter mitosis without completing DNA repair. | HONE1, HNE1, HeLa | researchgate.netnih.gov |

| G2/M Checkpoint Abrogation | Wee1 inhibitors override the G2/M checkpoint, a critical mechanism for genomic stability. | Various cancer cell lines | patsnap.comaacrjournals.orgfrontiersin.orgfrontiersin.org |

| Centromere Fragmentation | Cells treated with Wee1 inhibitor MK-1775 exhibited centromere fragmentation, a distinct feature of mitotic catastrophe. | HeLa | nih.gov |

| Delayed Mitotic Exit | In addition to premature entry, Wee1 inhibition was found to delay mitotic exit, prolonging the mitotic arrest. | HeLa | nih.gov |

Apoptosis Induction in Response to Wee1 Inhibitor II (e.g., Caspase-Mediated Pathways)

In addition to mitotic catastrophe, Wee1 inhibition is a potent inducer of apoptosis, or programmed cell death. nih.govq4cdn.com The accumulation of irreparable DNA damage and the stress from aberrant mitosis trigger intrinsic and extrinsic apoptotic pathways. nih.govnih.gov This process is largely mediated by caspases, a family of proteases that execute the apoptotic program.

Treatment with Wee1 inhibitors has been shown to lead to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3 and caspase-7. nih.govresearchgate.netnih.govmdpi.com Activated caspase-3 subsequently cleaves key cellular substrates, including Poly (ADP-Ribose) Polymerase (PARP), which is a hallmark of apoptosis. nih.govnih.govmdpi.com Studies have demonstrated that the cell death induced by Wee1 inhibitors can be abrogated by pan-caspase inhibitors, confirming the caspase-dependent nature of this process. nih.govnih.gov In some contexts, Wee1 inhibition sensitizes cancer cells to apoptosis induced by other agents, such as TRAIL, by increasing the activation of caspase-8. nih.govnih.gov

| Apoptotic Marker | Observation | Cell Lines Studied | References |

|---|---|---|---|

| Caspase-3/7 Activation | Increased activity of caspase-3 and -7 observed following treatment. | MiaPaca-2, PC3, Jurkat, Melanoma cell lines | nih.govnih.govfrontiersin.org |

| Caspase-8 Activation | Required for sensitizing breast cancer cells to TRAIL-induced apoptosis. | Basal/Triple-Negative Breast Cancer cell lines | nih.govnih.gov |

| Caspase-9 Activation | Activation of the intrinsic apoptotic pathway was observed. | Neoplastic Mast Cells | mdpi.com |

| PARP Cleavage | Cleavage of PARP, a substrate of caspase-3, was consistently detected. | PC3, Jurkat, Melanoma cell lines, Neoplastic Mast Cells | nih.govnih.govmdpi.com |

Exacerbation of Replication Stress and DNA Damage

Wee1 kinase plays a critical role not only in the G2/M checkpoint but also during the S phase of the cell cycle by maintaining the stability of DNA replication forks. Inhibition of Wee1 disrupts this function, leading to increased replication stress and the accumulation of DNA damage.

Increased DNA Double-Strand Breaks and Replication Fork Stalling

Pharmacologic inhibition of Wee1 leads to a rapid increase in DNA damage, particularly DNA double-strand breaks (DSBs). aacrjournals.orgresearchgate.net This is evidenced by the increased phosphorylation of histone H2AX (γH2AX), a sensitive marker for DSBs. nih.govbiorxiv.orgbiorxiv.org The underlying mechanism involves the deregulation of CDK activity during S phase. researchgate.net Wee1 inhibition causes unscheduled CDK activity, which leads to an increase in the initiation of DNA replication. researchgate.net This rapid firing of replication origins can exhaust nucleotide pools, causing replication forks to slow down and stall. frontiersin.orgbiorxiv.org

These stalled or collapsed replication forks are fragile structures that can devolve into DSBs, further contributing to genomic instability. frontiersin.orgaacrjournals.org Thus, Wee1 inhibition transforms endogenous replication stress into lethal DNA damage, a key component of its anticancer activity. biorxiv.orgaacrjournals.org

Role of Nucleases (e.g., MUS81, DNA2) in DNA Damage Induced by Wee1 Inhibition

The conversion of stalled replication forks into DSBs is mediated by the activity of structure-specific endonucleases. biorxiv.org Preclinical research has identified a crucial role for nucleases such as MUS81 and DNA2 in the DNA damage induced by Wee1 inhibition. nih.govdtu.dk In unperturbed cells, Wee1 kinase suppresses the activity of these nucleases at replication forks. frontiersin.orgnih.gov

Following Wee1 inhibition, the resulting hyperactivation of CDKs leads to the inappropriate activation and recruitment of the MUS81-EME1 endonuclease to stalled forks. frontiersin.orgnih.gov This unscheduled nuclease activity leads to excessive cleavage of replication fork structures, causing their collapse and the formation of DSBs. biorxiv.orgnih.gov Similarly, the nuclease DNA2 has been identified as responsible for excessive degradation of nascent DNA at stalled forks in cells treated with a Wee1 inhibitor. nih.govdtu.dk The codepletion of MUS81 can rescue the DNA damage and S-phase delay caused by Wee1 inhibition, highlighting the critical role of this nuclease in mediating the cytotoxic effects of the inhibitor. nih.gov

Context-Dependent Cellular Responses

The cellular response to Wee1 Inhibitor II is not uniform and can be influenced by the genetic background of the cancer cells. nih.gov One of the most significant factors determining sensitivity is the status of the tumor suppressor protein p53. frontiersin.org

Cancer cells with mutated or deficient p53 lack a functional G1 checkpoint, which is the primary checkpoint for repairing DNA damage before replication begins. frontiersin.orgnih.gov Consequently, these cells become highly dependent on the S and G2/M checkpoints to repair DNA damage and maintain genomic integrity. aacrjournals.orgfrontiersin.orgaacrjournals.org This reliance creates a synthetic lethal relationship, where the inhibition of the G2/M checkpoint by a Wee1 inhibitor is preferentially lethal to p53-deficient cells, while normal cells with a functional p53 and an intact G1 checkpoint are less affected. aacrjournals.orgfrontiersin.org By abrogating the last major checkpoint, Wee1 inhibitors effectively push these vulnerable cancer cells into mitotic catastrophe. patsnap.comfrontiersin.org However, it has also been noted that the benefits of Wee1 inhibition are not exclusively limited to p53-dysfunctional cells, as it can also sensitize cancer cells with wild-type p53 to other chemotherapeutic agents. frontiersin.orgaacrjournals.org

Differential Sensitivity Based on TP53 Status in Research Models

A significant body of preclinical evidence has established that the mutational status of the tumor suppressor gene TP53 is a critical determinant of sensitivity to Wee1 Inhibitor II. nih.govfrontiersin.org Tumor cells with a mutated or deficient TP53 gene often have a compromised G1/S checkpoint, making them heavily reliant on the G2/M checkpoint for DNA repair before entering mitosis. nih.govfrontiersin.orgasco.org By abrogating this remaining critical checkpoint, Wee1 Inhibitor II preferentially induces cell death in TP53-mutant cancer cells, a concept known as synthetic lethality. d-nb.infonih.gov

This differential sensitivity has been observed across various cancer models.

Gynecologic Cancers: In endometrial and ovarian cancer cell lines with p53 mutations, Wee1 Inhibitor II demonstrated efficacy both as a single agent and in combination with DNA-damaging agents like olaparib (B1684210) and gemcitabine. semanticscholar.orgnih.gov Studies have consistently shown that p53-deficient cells are more sensitive to the combined effects of chemotherapy and adavosertib. oaepublish.com

Non-Small Cell Lung Cancer (NSCLC): In KRAS-mutant NSCLC models, cells with a concurrent TP53 mutation (TP53MUT) were significantly more sensitive to Wee1 Inhibitor II monotherapy compared to those with wild-type TP53 (TP53WT). nih.gov The inhibitor induced DNA damage and apoptosis specifically in the KRASMUT/TP53MUT cells. nih.gov

Colorectal Cancer (CRC): Preclinical studies hypothesized that metastatic colorectal cancers with both RAS and TP53 mutations would be particularly vulnerable to Wee1 inhibition due to G1 checkpoint failure and increased replication stress. nih.govascopubs.org

General Principle: The underlying mechanism involves forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. frontiersin.orgasco.org While many studies confirm this TP53-dependent sensitivity, some research suggests that sensitization to agents like radiation can occur irrespective of TP53 status, indicating that a deregulated G1/S checkpoint, in general, may be the key vulnerability. mdpi.comresearchgate.net

Table 1: Preclinical Studies on Wee1 Inhibitor II Sensitivity Based on TP53 Status

| Cancer Type | Research Model | Key Finding | Reference(s) |

|---|---|---|---|

| Gynecologic Cancer | Endometrial and Ovarian Cancer Cell Lines | Increased sensitivity and synergistic effects with chemotherapy in p53-mutated cells. | semanticscholar.org, nih.gov, oaepublish.com |

| Non-Small Cell Lung Cancer | KRAS-mutant NSCLC Cell Lines | Significantly higher cytotoxicity in TP53-mutant cells compared to TP53 wild-type. | nih.gov |

| Colorectal Cancer | Metastatic CRC Models | RAS/TP53 double-mutant tumors are hypothesized to be highly vulnerable. | nih.gov, ascopubs.org |

| Various Cancers | Cancer Cell Lines and Xenografts | Preferential killing effect and sensitization to DNA-damaging agents in TP53-deficient tumors. | nih.gov, mdpi.com |

Influence of Cyclin E1 Overexpression and SETD2 Deficiency on Sensitivity to Wee1 Inhibition

Beyond TP53 status, other molecular alterations that induce replication stress have been identified as key sensitizers to Wee1 inhibition.

Cyclin E1 Overexpression: Cyclin E1, which complexes with CDK2, is a crucial regulator of the G1/S transition and initiation of DNA replication. nih.gov Its overexpression, often due to CCNE1 gene amplification, leads to accelerated and uncoordinated entry into the S phase, causing significant replication stress and an accumulation of DNA damage. nih.govspringernature.com This heightened baseline replication stress makes cancer cells highly dependent on the Wee1-mediated checkpoint for survival. nih.govaacrjournals.org Preclinical studies in gynecological and breast cancers have shown that cell lines with high Cyclin E1 expression are exquisitely sensitive to Wee1 Inhibitor II. nih.govresearchgate.net This sensitivity is directly linked to the increased CDK2 activity driven by Cyclin E1. aacrjournals.org

SETD2 Deficiency: The enzyme SETD2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a mark crucial for maintaining genomic integrity and regulating transcription and DNA repair. aacrjournals.org Preclinical studies have demonstrated a synthetic lethal interaction between the loss of SETD2 function and Wee1 inhibition. aacrjournals.orgnih.govbiorxiv.org SETD2-deficient cancer cells exhibit reduced expression of RRM2, a subunit of ribonucleotide reductase, which leads to a depletion of the dNTP pools necessary for DNA synthesis. aacrjournals.orgbiorxiv.org The addition of a Wee1 inhibitor exacerbates this dNTP shortage, completely abolishing DNA replication and leading to significant tumor regression in SETD2-deficient xenograft models. aacrjournals.orgaacrjournals.org

Table 2: Impact of Cyclin E1 and SETD2 Status on Sensitivity to Wee1 Inhibitor II

| Genetic Alteration | Cancer Model(s) | Molecular Rationale | Consequence of Wee1 Inhibition | Reference(s) |

|---|---|---|---|---|

| Cyclin E1 Overexpression | Ovarian, Uterine, Breast Cancer | Increased CDK2 activity, premature S phase entry, high baseline replication stress. | Enhanced cellular response, growth inhibition, mitotic catastrophe. | nih.gov, researchgate.net, aacrjournals.org, springernature.com, |

| SETD2 Deficiency | Renal Cell Carcinoma, various cell lines | Reduced H3K36me3, decreased RRM2 expression, depleted dNTP pools. | Abolishment of DNA replication, synthetic lethality, tumor regression. | aacrjournals.org, nih.gov, aacrjournals.org, biorxiv.org |

Impact on Chromosomal Integrity (e.g., Chromosome Pulverization in Aneuploid Cells)

Wee1 Inhibitor II has a profound impact on chromosomal integrity, particularly in cells that are already genomically unstable, such as aneuploid cancer cells. biorxiv.orgbiorxiv.org Aneuploidy, a state of having an abnormal number of chromosomes, is a hallmark of many cancers and is associated with intrinsic DNA damage and replication stress. biorxiv.org

Preclinical research has shown that increasing the degree of aneuploidy in breast cancer cells sensitizes them to Wee1 inhibition. biorxiv.orgbiorxiv.org Upon treatment with Wee1 Inhibitor II, these highly aneuploid cells are unable to cope with the additional replication stress induced by the drug. biorxiv.org This leads to a catastrophic failure in the subsequent mitosis, characterized by:

Premature Mitotic Entry: The inhibitor forces cells from the S-phase into mitosis before DNA replication and repair are complete. biorxiv.orgnih.gov

Chromosome Pulverization: This premature entry results in severe chromosomal fragmentation, a phenomenon described as chromosome pulverization. biorxiv.orgbiorxiv.org

Centromere Detachment: The process is also marked by the detachment of centromere proteins from the centromeric DNA. biorxiv.org

The nuclease/helicase DNA2 has been identified as a key enzyme responsible for this severe chromosome pulverization in mitosis following Wee1 inhibition. biorxiv.org This effect highlights a critical vulnerability in aneuploid cells, where the inhibition of a key cell cycle checkpoint pushes an already unstable genome past a point of no return, leading to massive cell death. biorxiv.orgresearchgate.net

Preclinical Efficacy Studies with Wee1 Inhibitor Ii in Cancer Models

Combination Strategies with Wee1 Inhibitor II in Preclinical Research

Synergy with Other Targeted Therapies in Preclinical Models

ATR Inhibitors

The combination of Wee1 inhibitors, such as Adavosertib (AZD1775/MK1775), with ATR inhibitors (e.g., AZD6738, VE822) has demonstrated synergistic antitumor effects in various preclinical cancer models. This synergy is rooted in the critical roles of both ATR and Wee1 in protecting cancer cells from replication stress and regulating cell cycle checkpoints. Simultaneous inhibition of ATR and Wee1 leads to increased replication stress, profound DNA damage in S-phase, and subsequent mitotic catastrophe, culminating in enhanced cell death. dovepress.comnih.govnih.govjci.orge-crt.org

Studies have shown this synergistic killing in acute myeloid leukemia (AML), biliary tract cancer (BTC), breast cancer, ovarian cancer (OC), endometrial cancer (EC), osteosarcoma, and lung cancer cells and patient-derived xenograft (PDX) models. dovepress.comnih.govnih.govjci.orge-crt.org In an orthotopic breast cancer model, the combination of bioavailable ATR and Wee1 inhibitors resulted in tumor-selective synthetic lethality, leading to tumor remission and inhibition of metastasis with minimal side effects. nih.govjci.org Furthermore, this combination exhibited a higher synergistic effect in cancer stem cells compared to bulk cancer cells, compensating for the lower sensitivity of cancer stem cells to individual drugs. nih.gov

Table 1: Synergistic Effects of Wee1 Inhibitors with ATR Inhibitors in Preclinical Models

| Wee1 Inhibitor | ATR Inhibitor | Cancer Type(s) | Observed Effect(s) | Mechanism | Source(s) |

| AZD1775/MK1775 | AZD6738, VE822 | OC, EC, AML, BTC, Breast Cancer, Osteosarcoma, Lung Cancer | Synergistic killing, increased replication stress, mitotic catastrophe, cell death, enhanced S-phase DNA damage, tumor remission, inhibited metastasis | Increased replication stress, mitotic catastrophe, cell death, induction of DNA damage in S-phase | dovepress.comnih.govnih.govjci.orge-crt.org |

CHK1 Inhibitors

Combined inhibition of Wee1 and CHK1 kinases has shown significant synergistic anticancer effects in preclinical studies. Wee1 inhibitors (e.g., MK1775/AZD1775, Debio 0123) and CHK1 inhibitors (e.g., pF-00477736, SRA737) target distinct yet interconnected cell cycle checkpoints and DNA repair pathways. nih.govous-research.nofrontiersin.orgtandfonline.comnih.govaacrjournals.org

This synergistic effect is attributed to the induction of massive DNA damage in S-phase and premature entry into mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis. nih.govous-research.notandfonline.comnih.gov The combination has been found to synergistically reduce cell viability and induce toxicity in various human cancer cell lines, including ovarian, breast, colon, prostate, melanoma, neuroblastoma, leukemia, and lymphoma cells, often independently of p53 status. nih.govfrontiersin.orgtandfonline.comnih.govaacrjournals.org In multiple myeloma (MM), the combination of low doses of CHK1 and Wee1 inhibitors synergized to induce major toxicity, spontaneous DNA damage, and apoptosis, while sparing non-tumor bone marrow cells. frontiersin.org Moreover, in prostate cancer, SRA737 synergized with AZD1775 by blocking AZD1775-induced feedback activation of CHK1, leading to increased mitotic entry and DNA damage accumulation. nih.gov

Table 2: Synergistic Effects of Wee1 Inhibitors with CHK1 Inhibitors in Preclinical Models

| Wee1 Inhibitor | CHK1 Inhibitor | Cancer Type(s) | Observed Effect(s) | Mechanism | Source(s) |

| MK1775/AZD1775, Debio 0123 | pF-00477736, SRA737, Lunresertib (PKMYT1 inhibitor, synergistic with Wee1i) | Ovarian, Breast, Colon, Prostate, Multiple Myeloma, Melanoma, Neuroblastoma, Leukemia, Lymphoma | Synergistic cell killing, enhanced S-phase DNA damage, premature mitosis, mitotic catastrophe, apoptosis, overcoming feedback activation of CHK1 | Enhanced DNA damage, premature mitosis, cell death via mitotic catastrophe | nih.govous-research.nofrontiersin.orgtandfonline.comnih.govaacrjournals.org |

KRAS G12C Inhibitors

The combination of Wee1 inhibitors (e.g., Adavosertib, Azenosertib) with KRAS G12C inhibitors (e.g., sotorasib (B605408), adagrasib) represents a promising therapeutic strategy, particularly in cancers harboring KRAS G12C mutations. Oncogenic KRAS drivers lead to hyperactivation of MAPK signaling and simultaneously increase replication stress and DNA damage, creating a vulnerability that Wee1 inhibition can exploit. nih.govresearchgate.netnih.govaacrjournals.orgaacrjournals.org

Preclinical studies have demonstrated synergistic antiproliferative activities both in vitro and in vivo across various KRAS G12C-mutant cancer models, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). nih.govnih.govaacrjournals.orgaacrjournals.org This combination has shown to be effective irrespective of TP53, STK11, and KEAP1 co-mutation profiles. nih.gov Mechanistically, Wee1 inhibition potentiates MCL-1-mediated apoptosis by downregulating MCL-1 protein levels. nih.gov Importantly, this combination strategy has demonstrated the ability to overcome both intrinsic and acquired resistance to single-agent KRAS G12C inhibitors, leading to deeper and more durable tumor responses, including tumor regression in xenograft and PDX models. nih.govaacrjournals.orgaacrjournals.org

Table 3: Synergistic Effects of Wee1 Inhibitors with KRAS G12C Inhibitors in Preclinical Models

| Wee1 Inhibitor | KRAS G12C Inhibitor | Cancer Type(s) | Observed Effect(s) | Mechanism | Source(s) |

| Adavosertib, Azenosertib | Sotorasib, Adagrasib | NSCLC, CRC, PDAC | Synergistic antiproliferative activity, tumor growth inhibition, tumor regression, overcoming resistance to KRAS G12C inhibitors | Exploiting replication stress, MCL-1 downregulation, enhanced apoptosis | nih.govresearchgate.netnih.govaacrjournals.orgaacrjournals.org |

CDK4/6 Inhibitors

Wee1 inhibitors, such as AZD1775 and Azenosertib, have been explored in combination with CDK4/6 inhibitors (e.g., palbociclib (B1678290), ribociclib, abemaciclib) to overcome resistance to CDK4/6 inhibition, particularly in breast cancer. mdpi.comaacrjournals.orge-century.usfrontiersin.orgascopubs.org The emergence of resistance to CDK4/6 inhibitors is a significant clinical challenge, and studies suggest that CDK4/6 inhibitor-resistant cancer cells often exhibit increased replication stress and reliance on cell cycle arrest for DNA repair. aacrjournals.org

Dual inhibition of Wee1 and PKMYT1 (another kinase involved in G2/M transition) alongside CDK4/6 inhibitors has shown synergistic effects. aacrjournals.orgaacrjournals.org For instance, the combination of AZD1775 and the PKMYT1 inhibitor RP6306 (lunresertib) led to excessive unrepaired DNA damage and decreased Rad51 expression in palbociclib-resistant ER+ve breast cancer and triple-negative breast cancer (TNBC) cells. aacrjournals.org This dual inhibition demonstrated superior tumor suppression in patient-derived xenograft mouse models that had progressed on palbociclib and endocrine treatment. aacrjournals.org In sarcoma models, the combination of palbociclib and Wee1 inhibitor AZD1775 was found to be synergistic in Rb-positive cell lines. ascopubs.org

Table 4: Synergistic Effects of Wee1 Inhibitors with CDK4/6 Inhibitors in Preclinical Models

| Wee1 Inhibitor | CDK4/6 Inhibitor(s) | Cancer Type(s) | Observed Effect(s) | Mechanism | Source(s) |

| AZD1775, Azenosertib | Palbociclib, Ribociclib, Abemaciclib | ER+ve Breast Cancer, TNBC, Sarcoma | Overcoming CDK4/6 inhibitor resistance, synergistic tumor growth inhibition, excessive unrepaired DNA damage | Exploiting replication stress, dual inhibition of WEE1 and PKMYT1 | mdpi.comaacrjournals.orge-century.usfrontiersin.orgascopubs.org |

Immunotherapeutic Agents

Wee1 inhibitors have shown promise in combination with immunotherapeutic agents, particularly immune checkpoint blockade. The rationale for this combination lies in the ability of Wee1 inhibition to induce DNA damage and cell cycle perturbations, which can enhance tumor immunogenicity. dovepress.compatsnap.com

In small-cell lung cancer (SCLC) models, the combination of the Wee1 inhibitor Adavosertib (AZD1775) with PD-L1 blockade led to marked tumor regression. esmo.org Mechanistically, Wee1 inhibition induced G2/M cell cycle arrest, DNA damage, and cytosolic DNA accumulation, which activated the STING-TBK1-IRF3 pathway. This activation resulted in increased type I interferons (IFN-α and IFN-β) and pro-inflammatory cytokines, leading to an immune response mediated by CD8+ cytotoxic T-cells. esmo.org Additionally, Wee1 inhibition activated the STAT1 pathway and increased type II IFN (IFN-γ) and PD-L1 expression, further contributing to an immunogenic tumor microenvironment. esmo.org Similar findings suggest that combined PARP and Wee1 inhibition can trigger increases in anti-tumor immune responses, including STING pathway activation, in BRCA1/2 wild-type TNBC preclinical models. researchgate.net

Table 5: Synergistic Effects of Wee1 Inhibitors with Immunotherapeutic Agents in Preclinical Models

| Wee1 Inhibitor | Immunotherapeutic Agent(s) | Cancer Type(s) | Observed Effect(s) | Mechanism | Source(s) |

| Adavosertib | PD-L1 blockade | SCLC, TNBC | Marked tumor regression, enhanced anti-tumor immune responses | Induction of DNA damage, cytosolic DNA accumulation, STING-TBK1-IRF3 pathway activation, increased type I/II interferons, CD8+ T-cell infiltration, increased PD-L1 expression | dovepress.compatsnap.comesmo.orgresearchgate.net |

Therapeutic Outcomes in Preclinical In Vivo Models

Tumor Growth Inhibition and Regression in Xenograft and Patient-Derived Xenograft Models

Preclinical in vivo studies using xenograft and patient-derived xenograft (PDX) models have consistently demonstrated the significant therapeutic potential of Wee1 inhibitors, particularly in combination regimens.

Key Findings from Xenograft and PDX Models:

Gynecological Malignancies: Adavosertib has shown antitumor activity in mouse ovarian cancer xenograft models, associated with increased DNA damage. dovepress.com In ovarian cancer (OC) and endometrial cancer (EC) PDX models, the combination of Wee1 inhibitors and ATR inhibitors was synergistic, leading to increased replication stress, mitotic catastrophe, and cell death. dovepress.com

Pancreatic Ductal Adenocarcinoma (PDAC): In PDX models with mutated p53 status, significant tumor growth inhibition was observed with the combination of Adavosertib with irinotecan (B1672180) or capecitabine (B1668275). nih.gov

Breast Cancer: Adavosertib effectively reduced tumor growth and tumor burden in HER2-positive breast cancer xenograft models (BT474R and T47D cells). mdpi.com In TNBC PDX models, the addition of Adavosertib to capecitabine significantly enhanced antitumor effects, demonstrating significant growth inhibition compared to single agents. nih.govresearchgate.net The reduction in tumor volume ranged from 50% to 70% in different TNBC PDX models with the combination regimen. mdpi.com Dual inhibition of Wee1 and PKMYT1 also exhibited superior tumor suppression in patient-derived xenograft mouse models resistant to palbociclib and endocrine treatment. aacrjournals.org

Non-Small Cell Lung Cancer (NSCLC): The combined inhibition of KRAS G12C and Wee1 consistently suppressed tumor growth in KRAS G12C-mutated NSCLC with TP53 mutations in mouse models, with some studies reporting near-complete tumor regression. nih.govresearchgate.netnih.govaacrjournals.orgaacrjournals.org For example, treatment of an NSCLC cell-derived xenograft (CDX) model with Azenosertib + sotorasib resulted in tumor regressions. aacrjournals.org In PDX models established from KRAS G12C-mutant patients with primary resistance to sotorasib, the combination of sotorasib and the Wee1 inhibitor ZN-c3 led to near-complete tumor regression across four in vivo models. aacrjournals.org

Small-Cell Lung Cancer (SCLC): The combination of Adavosertib with PD-L1 inhibition led to marked tumor regression in genetically engineered, immunocompetent murine SCLC models, surpassing the effects of either agent alone. esmo.org

Colorectal Cancer (CRC): In BRAF V600E CRC cell-line derived xenograft (CDX) models, Azenosertib demonstrated significant monotherapy tumor growth inhibition (69% in LS411N model) and synergistic tumor growth inhibition and regression when combined with encorafenib (B612206) + cetuximab (108% vs 63% in LS411N; 101% vs 88% in HT-29). aacrjournals.org Similarly, treatment of BRAF V600E patient-derived xenograft (PDX) models of CRC resulted in synergistic triplet tumor growth inhibition (80%, 102%, 103%) and some tumor regression. aacrjournals.org

Renal Cell Carcinoma: Adavosertib monotherapy demonstrated synthetic lethal effects and resulted in significant tumor regression in SETD2-deficient renal cell carcinoma xenograft models. aacrjournals.org

General Observations: Single treatment with Wee1 inhibitors often shows moderate tumor growth inhibition, but the combination with other agents consistently yields deeper and more durable responses, including tumor regression. tandfonline.comaacrjournals.orgaacrjournals.org The efficacy of Wee1 inhibitors is frequently enhanced in p53-mutated or deficient cancer models, although beneficial effects are not exclusively dependent on dysfunctional p53. dovepress.compatsnap.comnih.govnih.gov

Table 6: Therapeutic Outcomes in Preclinical In Vivo Models

| Cancer Type | Model Type | Wee1 Inhibitor | Combination Agent(s) | Key Outcome(s) | Source(s) |

| Ovarian Cancer | Mouse xenograft, PDX | Adavosertib | ATR Inhibitor | Antitumor activity, increased DNA damage, synergistic cell death | dovepress.comfrontiersin.org |

| Endometrial Cancer | PDX | Wee1 Inhibitor | ATR Inhibitor | Synergistic cell death | dovepress.com |

| Pancreatic Ductal Adenocarcinoma | PDX | Adavosertib | Irinotecan, Capecitabine | Significant tumor growth inhibition (p53-mutated models) | nih.gov |

| Breast Cancer (HER2+, TNBC) | Mouse xenograft, PDX | Adavosertib | Capecitabine | Reduced tumor growth, 50-70% tumor volume reduction, significant growth inhibition | mdpi.comnih.govresearchgate.net |

| Breast Cancer (ER+ve, Palbociclib-resistant) | PDX | AZD1775 | RP6306 (PKMYT1 inhibitor) | Superior tumor suppression | aacrjournals.org |

| NSCLC (KRAS G12C-mutant, TP53-mutant) | Mouse models, CDX, PDX | Adavosertib, Azenosertib | Sotorasib, Adagrasib | Consistently suppressed tumor growth, near-complete tumor regression, overcomes resistance | nih.govresearchgate.netnih.govaacrjournals.orgaacrjournals.org |

| SCLC | Murine models | Adavosertib | PD-L1 blockade | Marked tumor regression | esmo.org |

| Colorectal Cancer (BRAF V600E) | CDX, PDX | Azenosertib | Encorafenib + Cetuximab | Significant monotherapy TGI (69%), synergistic TGI (101-108%), tumor regression | aacrjournals.org |

| Prostate Cancer (CRPC, NEPC) | Autochthonous castrated TRAMP mouse model | AZD1775 | SRA737 (CHK1 inhibitor) | Cooperatively suppressed tumor progression and metastasis, improved overall survival | nih.gov |

| Renal Cell Carcinoma | Xenograft | Adavosertib | Monotherapy | Significant tumor regression (SETD2-deficient models) | aacrjournals.org |

Pharmacodynamic Biomarker Modulation in Vivo

Specific detailed research findings and data tables on pharmacodynamic biomarker modulation in vivo focusing solely on the compound identified as "Wee1 Inhibitor II" are not extensively documented in publicly available scientific literature. However, based on the known mechanism of Wee1 inhibitors, the expected pharmacodynamic effects can be inferred.

Wee1 kinase plays a critical role in regulating the G2/M cell cycle checkpoint by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1) at tyrosine 15 (Tyr15). nih.govuu.nl By inhibiting Wee1, compounds like Wee1 Inhibitor II are designed to prevent this inhibitory phosphorylation, leading to increased CDK1 activity. This forces cells with unrepaired DNA damage to prematurely enter mitosis, a process often termed "mitotic catastrophe," which can lead to cell death. dovepress.comnih.govpsu.edu

Therefore, for Wee1 inhibitors in general, and by extension for Wee1 Inhibitor II based on its described mechanism, key pharmacodynamic biomarkers typically observed in vivo include:

Reduction of Phosphorylated CDK1 (pCDK1) at Tyr15 : A decrease in the phosphorylation of CDK1 at Tyr15 is a primary indicator of Wee1 target engagement and inhibition. This reduction signifies the abrogation of the G2/M checkpoint. nih.govuu.nlpsu.edudebiopharm.com

Increased DNA Damage Markers : As cells are forced into mitosis with unrepaired DNA, an increase in markers of DNA damage, such as phosphorylated histone H2AX (γH2AX), is expected. harvard.edu

Increased Mitotic Markers : Premature mitotic entry can be indicated by an increase in mitotic markers, such as phosphorylated histone H3 (pHH3). harvard.edu

While these pharmacodynamic changes are consistently observed with other well-characterized Wee1 inhibitors in preclinical and clinical studies, specific in vivo data demonstrating these modulations solely for "Wee1 Inhibitor II" in cancer models are not widely reported.

Mechanisms of Resistance to Wee1 Inhibition in Preclinical Research

Intrinsic Resistance Factors to Wee1 Inhibition

Intrinsic resistance refers to the pre-existing cellular properties that render cancer cells less sensitive to Wee1 inhibition from the outset. Several factors have been identified in preclinical studies:

High Baseline Levels of Compensatory Kinases: Some cancer cells exhibit intrinsically high levels of other kinases that can compensate for Wee1's function. For instance, high baseline expression of AXL and phosphorylated S6 has been correlated with primary resistance to Wee1 inhibition in small-cell lung cancer (SCLC) models wikipedia.orgup.ac.zawikidata.org. Similarly, elevated levels of PKMYT1 (Myt1), a kinase functionally redundant with Wee1 in inhibiting CDK1, can contribute to intrinsic resistance ijpsonline.com.

Alterations in Cell Cycle Regulators: The baseline expression or activity of various cell cycle regulatory proteins can influence sensitivity. While cyclin E overexpression can sensitize cancer cells to Wee1 inhibitors, its reduction can lead to resistance cda-amc.camims.com. Genome-wide unbiased genetic screens have identified overexpression of G1/S regulatory genes, including SKP2, CUL1, and CDK2, as intrinsic resistance mechanisms to Wee1 inhibitors mims.com.

Activation of Alternative Cell Cycle Checkpoints: Even before treatment, some tumor cells may possess activated alternative cell cycle checkpoints or DNA repair pathways that allow them to tolerate the stress induced by Wee1 inhibition, thereby contributing to intrinsic resistance wikipedia.orggoogle.comwikipedia.orgup.ac.za.

Acquired Resistance Pathways in Cellular Models

Acquired resistance mechanisms develop in cancer cells that initially respond to Wee1 inhibition but subsequently lose sensitivity. These adaptive changes often involve alterations in cell cycle control pathways or the activation of compensatory DNA repair mechanisms.

Several key changes in cell cycle regulatory proteins and signaling pathways have been implicated in acquired resistance:

Reduced CDK1 Levels: A significant mechanism of acquired resistance, particularly observed in high-grade serous ovarian cancer (HGSOC) cells resistant to Adavosertib, is the reduced level of CDK1, the primary substrate for Wee1 kinase inhibition. This reduction slows down Adavosertib-induced cell cycle progression and minimizes the accumulation of replication-associated DNA damage, thereby mitigating the drug's effect nih.govwikipedia.orgnih.gov.

Table 1: Impact of CDK1 Levels on Wee1 Inhibitor Resistance

| Cell Type/Model | Wee1 Inhibitor | CDK1 Levels in Resistant Cells | Effect on Resistance | Citation |

|---|

PKMYT1 Upregulation: Upregulation of PKMYT1 (Myt1) is a well-documented mechanism of acquired resistance to Wee1 inhibition, observed both in vitro and in vivo cda-amc.caijpsonline.commims.comwikidata.org. Wee1 and PKMYT1 exhibit functional redundancy in inhibiting CDK1/cyclin B, the mitosis-promoting complex, by phosphorylating CDK1 at Tyr15 (Wee1) and both Thr14 and Tyr15 (PKMYT1) guidetopharmacology.orgwikidata.orgwikipedia.orgpharmakb.com. When Wee1 is inhibited, increased PKMYT1 activity can compensate, preventing premature mitotic entry and rescuing cells from death ijpsonline.compharmakb.com. This upregulation has been shown to promote acquired resistance in various cancer cell lines, including cervical and breast cancer ijpsonline.comwikidata.org.

Table 2: Role of PKMYT1 Upregulation in Acquired Resistance

| Mechanism | Effect on Cell Cycle/CDK1 | Outcome in Resistance | Citation |

|---|

TGFβ Signaling: Increased expression of TGFβ signaling has been observed in Wee1 inhibitor-resistant clones, such as in HGSOC cells resistant to Adavosertib nih.govwikipedia.org. TGFβ signaling can slow cell cycle progression, including inducing G2 arrest, by upregulating cell cycle inhibitors like p21 and p27, and inhibiting CDC2 (CDK1) via Wee1 kinase nih.govnih.gov. This pathway's activation in resistant cells suggests a role in adapting to Wee1 inhibition by slowing down cell division and potentially allowing more time for repair or adaptation, thereby contributing to resistance scitechnol.comunipa.it.

Tumor cells can adapt to Wee1 inhibition by activating alternative cell cycle checkpoints or upregulating DNA repair pathways:

Activation of Alternative Checkpoints: In SCLC, acquired resistance to Adavosertib has been linked to the upregulation of AXL and MET receptors, which activate the ERK pathway and subsequently recruit and activate CHK1, another G2-checkpoint protein wikipedia.orgup.ac.zawikidata.org. This activation of a parallel DNA damage repair pathway, particularly via AXL-mTOR-ERK-CHK1 signaling, allows cells to bypass the inhibited Wee1 checkpoint wikipedia.orgup.ac.zawikidata.org.

Upregulation of DNA Repair Pathways: Preclinical studies indicate that tumor cells can adapt to the stress induced by Wee1 inhibition by upregulating DNA repair pathways wikipedia.orggoogle.comcda-amc.cajhsmr.orgwikipedia.orgup.ac.zaciteab.comcenmed.comciteab.comnih.govnih.gov. This adaptive response allows cells to repair the DNA damage that Wee1 inhibition aims to exploit, thereby reducing the efficacy of the inhibitor. Increased activity of ATR and CHK1, key kinases in the DNA damage response, has also been reported in cells that acquire resistance to Adavosertib pharmakb.com.

Preclinical Strategies to Overcome Resistance to Wee1 Inhibition

To counteract resistance, various preclinical strategies involving combination therapies have been explored:

Combination with DNA-Damaging Agents: Wee1 inhibitors are often combined with conventional DNA-damaging agents (e.g., chemotherapy like gemcitabine, cisplatin, paclitaxel, doxorubicin, 5-fluorouracil, or ionizing radiation) wikipedia.orgguidetopharmacology.orgcda-amc.cajhsmr.orgwikipedia.orgmims.comwikidata.orgciteab.comcenmed.comciteab.comnih.gov. This combination exploits the increased reliance of cancer cells on the G2/M checkpoint after DNA damage, pushing them into premature mitosis and enhancing cell death.

Combination with PARP Inhibitors (PARPi): Wee1 inhibitors, such as Adavosertib, have shown promising synergy with PARP inhibitors, particularly in overcoming PARPi and platinum resistance in ovarian cancer citeab.comcenmed.comciteab.comnih.govnih.govmims.com. This combination can disrupt homologous recombination and replication fork protection, leading to an accumulation of DNA damage and increased cell death.

Targeting Compensatory Kinases/Pathways:

AXL/MET/mTOR Inhibitors: In SCLC, combining Wee1 inhibitors with AXL inhibitors (e.g., TP0903), dual AXL/MET inhibitors (e.g., cabozantinib), or mTOR inhibitors (e.g., RAD001) has shown efficacy in overcoming both primary and acquired resistance wikipedia.orgup.ac.zawikidata.orgnih.govwikipedia.org.

TGFβR1 Inhibitors: In HGSOC, a TGFβR1 inhibitor successfully overcame resistance in clones exhibiting increased TGFβ signaling nih.govwikipedia.org.

CDK4/6 Inhibitors: Wee1 inhibitors have been shown to overcome intrinsic resistance to CDK4/6 inhibitors in breast cancer models, leading to increased G2/M phase arrest and apoptosis mims.comscitechnol.comunipa.itnih.govnih.gov.

ATR/CHK1 Inhibitors: Given the activation of ATR and CHK1 in resistant cells, combining Wee1 inhibitors with ATR or CHK1 inhibitors represents a rational strategy to further disrupt DNA damage response and induce cell death cda-amc.capharmakb.comnih.govnih.govmims.com.

Dual Wee1 and PKMYT1 Inhibition: As PKMYT1 upregulation is a mechanism of resistance, co-targeting both Wee1 and PKMYT1 has shown synergistic effects in eradicating ovarian cancer cells and organoid models at low doses, by promoting CDK activation and exacerbating DNA replication stress wikipedia.org.

Combination with Immunotherapy: Preclinical evidence suggests that Wee1 inhibition can sensitize tumor cells to immunotherapy, including PD-1 checkpoint blockade, by reversing G2/M cell cycle checkpoint activation in response to cytotoxic T-lymphocyte products mims.comcenmed.comnih.gov.

The development of resistance to Wee1 inhibition is a complex phenomenon driven by both intrinsic and acquired cellular adaptations. These mechanisms often involve alterations in core cell cycle regulatory pathways, such as changes in CDK1 and PKMYT1 levels, activation of TGFβ signaling, and the engagement of compensatory DNA damage response pathways like AXL/mTOR/CHK1. Preclinical research has highlighted the potential of various combination strategies—including co-treatment with DNA-damaging agents, PARP inhibitors, other kinase inhibitors, and immunotherapy—to overcome these resistance mechanisms. A deeper understanding of these intricate resistance pathways is crucial for designing rational and effective therapeutic regimens that can prolong the efficacy of Wee1 inhibitors in clinical settings.

Advanced Methodological Approaches in Wee1 Inhibitor Ii Research

In Vitro Cellular Assays for Functional Characterization

In vitro cellular assays are fundamental for understanding the biological impact of Wee1 Inhibitor II on cancer cells. These assays provide insights into its effects on cell growth, cell cycle progression, DNA integrity, and cell death pathways.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are crucial for assessing the cytotoxic and cytostatic effects of Wee1 Inhibitor II. Common methods include the MTS assay, which measures metabolic activity as an indicator of viable cell numbers. Studies have shown that Wee1 Inhibitor II significantly decreases the viability of various breast cancer cell lines, including ER-positive (e.g., MCF7, T47D, ZR75), HER2 amplified (e.g., MB453, SKBR3, HCC1954), and triple-negative/basal-like (e.g., HCC1937, BT20, MB468, HCC38, MB231) subtypes nih.gov. Notably, non-transformed cell lines such as MCF10A cells and NIH3T3 fibroblasts showed no significant effect on viability upon treatment with Wee1 Inhibitor II nih.gov.

Table 1: Effect of Wee1 Inhibitor II on Cell Viability

| Cell Line Type | Example Cell Lines | Effect on Viability (vs. control) | Reference |

| ER-positive Breast Cancer | MCF7, T47D, ZR75 | Decreased | nih.gov |

| HER2 Amplified Breast Cancer | MB453, SKBR3, HCC1954 | Decreased | nih.gov |

| Triple-Negative/Basal-Like Breast Cancer | HCC1937, BT20, MB231, HCC38 | Decreased | nih.gov |

| Non-transformed | MCF10A, NIH3T3 | No significant effect | nih.gov |

Wee1 Inhibitor II has also been demonstrated to sensitize breast cancer cells to TRAIL (TNF-related apoptosis-inducing ligand), leading to enhanced cell death when used in combination nih.gov. In these experiments, cells were pre-incubated with Wee1 Inhibitor II, followed by the addition of sub-IC50 doses of TRAIL, and viability was assessed using MTS assays nih.gov.

Cell Cycle Analysis (e.g., Flow Cytometry)

Flow cytometry is a primary technique for analyzing the distribution of cells across different phases of the cell cycle (G0/G1, S, G2/M). Cells are typically stained with a DNA-intercalating dye like propidium (B1200493) iodide (PI), allowing quantification of DNA content. Research on Wee1 Inhibitor II has revealed its ability to induce an S-phase arrest in breast cancer cell lines nih.gov. This S-phase arrest is a consequence of Wee1 inhibition leading to unscheduled DNA replication and subsequent replication stress aacrjournals.orgmdpi.comzentalis.com.

Table 2: Impact of Wee1 Inhibitor II on Cell Cycle Distribution

| Cell Cycle Phase | Effect of Wee1 Inhibitor II | Reference |

| G1 | Decrease in fraction | biorxiv.org |

| S | Accumulation/Arrest | nih.gov |

| G2/M | Accumulation | jcancer.orgnih.gov |

Note: While S-phase arrest is specifically noted for Wee1 Inhibitor II nih.gov, general Wee1 inhibition can also lead to G2/M accumulation due to premature mitotic entry zentalis.combiorxiv.orgjcancer.orgnih.govoncotarget.comnih.govacs.orgspandidos-publications.comfrontiersin.org.

Apoptosis and Cell Death Assays

To determine if the decreased viability observed with Wee1 Inhibitor II treatment is due to programmed cell death, apoptosis and cell death assays are employed. Key methods include:

Annexin V staining : This assay detects phosphatidylserine (B164497) externalization, an early hallmark of apoptosis. Wee1 Inhibitor II treatment leads to an increase in Annexin V-positive cells in breast cancer cell lines nih.govnih.gov.

Sub-G1 DNA content analysis : Using flow cytometry with PI staining, the sub-G1 peak represents cells with fragmented DNA, characteristic of late-stage apoptosis nih.govnih.gov. Wee1 Inhibitor II treatment results in a significantly increased percentage of cells with sub-G1 DNA content nih.govnih.gov.

Caspase activation and PARP cleavage : Western blot analysis can detect the cleavage of caspases (e.g., caspase-3) and their downstream substrate PARP, confirming caspase-dependent apoptosis nih.gov. Wee1 Inhibitor II induces caspase activation, and its apoptotic effects can be rescued by pan-caspase inhibitors like Z-VAD-FMK nih.gov.

Table 3: Apoptotic Effects of Wee1 Inhibitor II

| Apoptosis Marker/Assay | Observation with Wee1 Inhibitor II | Reference |

| Annexin V positivity | Increased | nih.govnih.gov |

| Sub-G1 DNA content | Increased | nih.govnih.gov |

| Caspase activation | Induced | nih.gov |

| Rescue by pan-caspase inhibitor | Yes | nih.gov |

DNA Damage Assessment Techniques (e.g., γH2AX Staining)

Table 4: DNA Damage Induction by Wee1 Inhibitor II

| DNA Damage Marker | Observation with Wee1 Inhibitor II | Technique Used | Reference |

| γH2AX levels | Increased | Immunoblotting, Flow Cytometry | nih.gov |

Clonogenic Survival Assays

Clonogenic survival assays are considered the gold standard for evaluating the long-term reproductive viability of cells after treatment. This assay measures the ability of a single cell to grow into a colony of at least 50 cells. While specific data for Wee1 Inhibitor II (CID 10384072) in clonogenic assays were not explicitly detailed in the provided search results, such assays are routinely used to assess the long-term impact of Wee1 inhibitors on cell survival mdpi.comtandfonline.comaacrjournals.orgbiorxiv.orgresearchgate.netmdpi.com. Cells are seeded at low density, treated with the inhibitor for a defined period, and then allowed to grow for 10-14 days before colonies are fixed and stained. This method provides a robust measure of the sustained cytotoxic effects of the compound.

Molecular and Biochemical Techniques

Beyond cellular assays, molecular and biochemical techniques are essential for dissecting the precise mechanisms by which Wee1 Inhibitor II exerts its effects.

Western Blotting: This technique is extensively used to analyze protein expression levels and phosphorylation states. For Wee1 Inhibitor II, Western blotting is critical for confirming its on-target activity by assessing the phosphorylation status of its direct substrates. A key application is the detection of phosphorylated CDK1 (pY15CDC2) and CDK2, as Wee1's primary function is to inhibit these CDKs through Y15 phosphorylation nih.gov. A decrease in pY15CDC2 levels after Wee1 Inhibitor II treatment confirms successful inhibition of Wee1 kinase activity nih.gov. Additionally, Western blotting can be used to monitor changes in other cell cycle regulators, DNA damage response proteins (e.g., γH2AX, cleaved PARP, caspases), and signaling pathways affected by Wee1 inhibition nih.gov.

Kinase Activity Assays: In vitro kinase assays are used to directly measure the inhibitory potency of Wee1 Inhibitor II against purified Wee1 kinase. These assays typically involve incubating the inhibitor with recombinant Wee1 enzyme and an ATP substrate, then measuring the phosphorylation of a target peptide or protein. The half-maximal inhibitory concentration (IC50) value is determined, quantifying the concentration of Wee1 Inhibitor II required to inhibit 50% of the kinase activity acs.orgfrontiersin.org.

Protein-Protein Interaction Assays: Techniques such as the in-cell split luciferase complementation assay (LCA) can be used to investigate how Wee1 Inhibitor II affects protein-protein interactions. For instance, Wee1 Inhibitor II has been shown to reduce the formation of the FGF14/Nav1.2 complex, suggesting its influence on specific protein interactions beyond its direct kinase inhibition researchgate.net.

| Technique | Purpose | Key Findings/Applications for Wee1 Inhibitor II | Reference |

| Western Blotting | Assess protein expression and phosphorylation | Decreased pY15CDC2 levels, increased γH2AX, caspase activation | nih.gov |

| In Vitro Kinase Assays | Determine direct inhibitory potency (IC50) against Wee1 kinase | Quantification of Wee1 inhibition potency | acs.orgfrontiersin.org |

| Protein-Protein Interaction Assays | Investigate effects on specific protein complexes | Reduction of FGF14/Nav1.2 complex formation | researchgate.net |

Protein Expression and Phosphorylation Analysis (e.g., Western Blotting)

Western blotting is a fundamental technique employed to assess the expression levels of Wee1 protein and its downstream targets, particularly their phosphorylation states. This method is crucial for understanding how Wee1 inhibitors impact cell cycle regulation. For instance, Wee1 protein expression is routinely assessed by Western blot analysis in various tissue samples and cell lines aacrjournals.org.

Studies have utilized Western blotting to observe the hyperphosphorylation of p107^wee1^ when cells are arrested due to Chk1 overexpression or UV-induced DNA damage, indicating a direct regulatory link embopress.org. Furthermore, in vitro kinase assays combined with Western blotting have demonstrated that Chk1 can directly phosphorylate p107^wee1^ on serine residues embopress.org.

In the context of Wee1 inhibitor treatment, Western blot analysis is instrumental in detecting changes in key proteins. For example, treatment with Wee1 inhibitors like Adavosertib (AZD1775) leads to a strong inhibition of Wee1 and Cdc2 phosphorylation nih.gov. This inhibition is often accompanied by an increase in DNA damage markers such as phosphorylated γH2AX and cleaved PARP, indicating induced DNA damage and apoptosis nih.govnih.gov. Additionally, Western blot analysis has shown that smoking can induce Wee1 protein expression and downstream phosphorylation of CDC2 (p-CDC2) in esophageal adenocarcinoma (EAC) cells researchgate.net. This technique is also vital for characterizing resistance mechanisms to Wee1 inhibitors, by revealing altered protein levels, such as total CDK1 or PKMYT1, in resistant cell clones ejgo.net.

Gene Expression Profiling (e.g., RNA-Seq)

Gene expression profiling, particularly RNA sequencing (RNA-Seq), provides comprehensive insights into the transcriptional changes induced by Wee1 inhibition. This approach allows researchers to identify genes that are upregulated or downregulated in response to treatment. For instance, RNA-Seq analysis has revealed that Wee1 mRNA levels are significantly higher in small-cell lung cancer (SCLC) samples compared to normal lung tissue, with a reported fold change of 4.23 (p < 0.0001) researchgate.net.

Table 1: Differential WEE1 Gene Expression in SCLC

| Tissue Type | WEE1 mRNA Expression (Fold Change vs. Normal Lung) | p-value |

| SCLC | 4.23 | < 0.0001 |

| Normal Lung | 1.00 (Baseline) | - |

Kinase Activity Assays

Kinase activity assays are essential for directly measuring the inhibitory potency of compounds against the Wee1 kinase. These assays quantify the reduction in Wee1's enzymatic activity in the presence of an inhibitor. Wee1 Inhibitor II, for example, demonstrates high selectivity with an IC50 value of 59 nM towards Wee1, while its IC50 towards Chk1 is considerably higher at 35 µM nih.gov. This favorable ratio highlights its targeted pharmacological activity nih.gov.

Table 2: Wee1 Inhibitor II Kinase Inhibition Profile

| Target Kinase | IC50 Value |

| Wee1 | 59 nM |

| Chk1 | 35 µM |

LanthaScreen Eu Kinase Binding Assays are a common method for characterizing kinase inhibitors, based on the principle of binding and displacement of a fluorescently labeled kinase tracer to the kinase of interest thermofisher.com. These assays are suitable for ATP-competitive inhibitors and can be used to determine inhibitor affinity (IC50 values) thermofisher.com. Moreover, kinetic assays can be employed to evaluate whether a compound acts as a competitive inhibitor, providing insights into its binding mechanism researchgate.net. In vitro kinase assays using recombinant or immunopurified Wee1 and its substrates, such as Xenopus Cdc2-cyclin B complex, are also performed to assess Wee1's phosphorylation activity and how it is affected by inhibitors or regulatory proteins like Chk1 embopress.orgmolbiolcell.org.

Computational and In Silico Approaches

Computational and in silico approaches are increasingly vital in Wee1 inhibitor research, enabling the rapid identification of potential drug candidates, detailed analysis of ligand-target interactions, and prediction of drug responses without extensive experimental work.

Virtual Screening for Novel Wee1 Inhibitor Candidates

Virtual screening is a powerful computational technique used to identify novel Wee1 inhibitor candidates from large chemical libraries. This process often involves multi-stage workflows that leverage various computational tools. Hybrid virtual screening workflows, for instance, integrate molecular docking at different precision levels, such as Schrödinger-Glide, along with binding free energy calculations like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) and advanced deep learning models like Deepdock nih.govfrontiersin.org.

Pharmacophore modeling is another key aspect, where models are built based on the structural features of known Wee1 inhibitors. These pharmacophore models then serve as three-dimensional search queries to screen chemical databases for compounds possessing similar inhibitory properties researchgate.netnih.gov. Through such virtual screening efforts, researchers have identified compounds with strong inhibitory activity against Wee1, with some exhibiting IC50 values comparable to established inhibitors like Adavosertib (AZD1775) nih.govfrontiersin.org. These approaches have also led to the discovery of novel chemical scaffolds with potential Wee1 inhibitory activity sci-hub.se.

Table 3: Inhibitory Activity of Select Compounds Identified via Virtual Screening

| Compound | IC50 vs. WEE1 (nM) | Notes |

| Compound 4 | 1.069 | Exhibited significant anti-proliferative effects in A549, PC9, and HuH-7 cells; comparable to AZD1775; crucial hydrogen bond interactions with Cys379 revealed by MD simulations nih.govfrontiersin.org. |

| Compound 5 | 3.77 | Exhibited strong inhibitory activity against Wee1 kinase; anti-proliferation activity against lung and liver cancer cells nih.govfrontiersin.org. |

| Compound 8 | 22320 | Identified with a novel skeleton against Wee1; kinetic assays showed it to be a competitive inhibitor; tested against A-549 tumor cells with an IC50 of 17.8 µM researchgate.net. (Note: 22.32 µM = 22320 nM) |

| AZD1775 | - | Reference compound for comparison; IC50 values are typically in the nanomolar range, comparable to compounds 4 and 5 nih.gov. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are critical for understanding the precise interactions between Wee1 inhibitors and their protein target. Molecular docking predicts the three-dimensional structure of a small molecule when bound to a protein, analyzing crucial interactions such as shape complementarity, hydrogen bonding, and electrostatic forces frontiersin.org. Tools like the Glide molecular docking module within the Schrödinger suite, utilizing both Standard Precision (SP) and Extra Precision (XP) modes, are widely employed for this purpose frontiersin.org.

Mathematical Modeling for Drug Response Prediction

Mathematical modeling is an advanced computational approach used to simulate and predict drug responses, offering a framework to understand complex biological interactions and optimize therapeutic strategies. These models can simulate cell proliferation under various treatment regimens, including monotherapy, combination therapy, or alternating treatments, to predict future therapy options and understand drug interactions nih.gov. Such models have been shown to accurately recapitulate experimental proliferation and protein data nih.gov.

In preclinical research, mathematical modeling is employed to assess the concordance with clinical drug responses. This involves fitting models, often based on assumptions of exponential tumor growth, to estimate drug response effects nih.gov. These models can account for biological and pharmacological variability observed in patient-derived xenograft (PDX) studies, making them valuable tools for precision medicine nih.govresearchgate.net. Furthermore, mathematical models can identify mechanisms of resistance and predict the effectiveness of sequential therapeutic regimens nih.govresearchgate.net. By integrating genomic and other molecular features, these models can infer pathway-drug response associations, thereby elucidating drug action mechanisms and aiding in the development of tailored therapies arxiv.org.

Broader Biological and Therapeutic Research Contexts for Wee1 Inhibitor Ii

Investigation of Non-Oncological Cellular Roles

Emerging research indicates that Wee1 kinase is part of a complex kinase network, alongside GSK3 and AKT, that modulates the activity of neuronal voltage-gated sodium (NaV) channels. guidetopharmacology.orgresearchgate.netnanobioletters.comresearchgate.net This network plays a vital role in fine-tuning neuronal excitability, a fundamental process for proper neurological function. guidetopharmacology.orgresearchgate.netnanobioletters.comresearchgate.net

Wee1 Inhibitor II, a highly selective pharmacological agent targeting Wee1 kinase, demonstrates a distinct modulatory effect on voltage-gated Na+ channel macromolecular complexes. Specifically, it modulates the assembly of the Fibroblast Growth Factor 14 (FGF14):NaV1.2 complex, a crucial interaction for neuronal Na+ channel function. guidetopharmacology.orgresearchgate.netnanobioletters.comresearchgate.net Notably, this inhibitory effect is selective, as Wee1 Inhibitor II does not significantly affect the assembly of the FGF14:NaV1.6 complex. guidetopharmacology.orgresearchgate.netnanobioletters.comresearchgate.net

The functional consequences of Wee1 Inhibitor II's action are evident in its ability to alter FGF14-mediated regulation of the NaV1.2 channel, while exhibiting no discernible effects on the NaV1.6 channel. guidetopharmacology.orgresearchgate.netnanobioletters.comresearchgate.net At a molecular level, the observed effects of Wee1 Inhibitor II on FGF14:NaV1.2 complex assembly and the resulting Na+ currents are contingent upon the presence of Tyrosine 158 (Y158) of FGF14. This residue is recognized as a prominent site for phosphorylation-mediated regulation of the protein. guidetopharmacology.orgresearchgate.netnanobioletters.comresearchgate.net

Detailed research findings from whole-cell voltage-clamp recordings in HEK293 cells co-expressing NaV1.2 channels and FGF14-GFP have provided quantitative insights into these modulatory effects. Wee1 Inhibitor II exacerbates the FGF14-mediated suppression of peak Na+ current (INa) density. For instance, in HEK-NaV1.2-FGF14-GFP cells, treatment with Wee1 Inhibitor II resulted in a significantly reduced average peak INa density compared to vehicle-treated cells. guidetopharmacology.orgnanobioletters.com

| Treatment Group | Average Peak INa Density (pA/pF) | Statistical Significance (vs. Vehicle) |

|---|---|---|

| HEK-NaV1.2-FGF14-GFP + Vehicle (DMSO) | -89.24 ± 7.7 (n=11) | N/A |

| HEK-NaV1.2-FGF14-GFP + Wee1 Inhibitor II | -29.6 ± 7.29 (n=9) | Significantly less (p < 0.0001) guidetopharmacology.org |

Beyond current density, Wee1 Inhibitor II also influences the kinetics and voltage-dependence of NaV1.2 channels. It exacerbates FGF14's regulatory effects on the tau of fast inactivation of NaV1.2-mediated INa. guidetopharmacology.org Furthermore, pharmacological inhibition of Wee1 kinase leads to depolarizing shifts in the voltage-dependence of both activation (V1/2) and steady-state inactivation (V1/2) of NaV1.2 channels when FGF14 is present. guidetopharmacology.orgnanobioletters.comresearchgate.netcenmed.com

| Electrophysiological Parameter | HEK-NaV1.2-FGF14-GFP + Vehicle (DMSO) | HEK-NaV1.2-FGF14-GFP + Wee1 Inhibitor II | Observed Effect |

|---|---|---|---|

| V1/2 of Activation (mV) | -21.09 ± 1.2 (n=11) | -15.51 ± 0.9 (n=8) | Significant depolarizing shift nanobioletters.com |

| V1/2 of Steady-State Inactivation (mV) | -67.76 ± 5.2 (n=8) | -55.14 ± 1.1 (n=7) | Apparent depolarizing shift nanobioletters.com |

It is important to note that Wee1 Inhibitor II itself shows no effect on NaV1.2-mediated INa in the absence of FGF14, underscoring the FGF14-dependency of its modulatory actions. guidetopharmacology.orgnanobioletters.com Further studies have explored the interplay of Wee1 Inhibitor II with other kinase inhibitors, such as the AKT inhibitor triciribine (B1683860) and GSK3 inhibitor XIII. Wee1 Inhibitor II significantly suppresses peak INa density, even when combined with these other inhibitors. cenmed.comnih.govidrblab.net While Wee1 Inhibitor II slows the tau of fast inactivation, its effect on this parameter is dominant over triciribine but is nullified when combined with GSK3 inhibitor XIII. cenmed.comidrblab.net These findings suggest a complex, concerted regulation of NaV1.2 channel activity involving Wee1 kinase in concert with the AKT/GSK3 pathway, impacting aspects like long-term inactivation and use dependency of NaV1.2 currents. cenmed.comnih.govidrblab.netidrblab.net In primary hippocampal neuronal cultures, inhibition of Wee1 kinase by Wee1 Inhibitor II has also been shown to increase neuronal excitability, marked by an elevated firing frequency and a reduced action potential current threshold. swmed.edu

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data?

- Methodological Answer : Employ nonlinear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate EC50/IC50. For heterogeneous datasets:

- Apply mixed-effects models to account for inter-experiment variability.

- Use bootstrapping to estimate confidence intervals for dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro